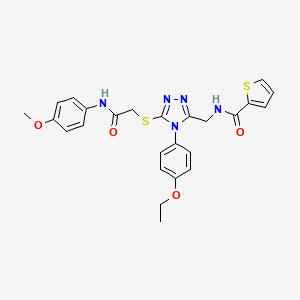
6-Bromo-3-fluoro-5-methylpyridine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-Bromo-3-fluoro-5-methylpyridine-2-carboxylic acid” is a chemical compound with the molecular formula C7H5BrFNO2 . It has a molecular weight of 234.02 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H5BrFNO2/c1-3-2-4(9)5(7(11)12)10-6(3)8/h2H,1H3,(H,11,12) . This code represents the compound’s structure in a linear string of characters.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More specific physical and chemical properties are not available in the search results.Applications De Recherche Scientifique
Synthesis Techniques
- The compound has been utilized in efficient synthesis processes. For instance, Hirokawa, Horikawa, and Kato (2000) describe the synthesis of a related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, which demonstrates the versatility of similar compounds in synthesizing receptor antagonists (Hirokawa, Horikawa, & Kato, 2000).
Electrocatalytic Carboxylation
- Feng, Huang, Liu, and Wang (2010) explored the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2, yielding 6-aminonicotinic acid. This demonstrates the potential for electrochemical procedures involving similar compounds in ionic liquids (Feng, Huang, Liu, & Wang, 2010).
Ligand Synthesis
- Charbonnière, Weibel, and Ziessel (2001) synthesized derivatives based on 5′-substituted-2,2′-bipyridine-6-carboxylic acid, indicating the utility of similar compounds in creating ligands for complexation with lanthanide(III) cations (Charbonnière, Weibel, & Ziessel, 2001).
Versatile Synthesis Applications
- Sutherland and Gallagher (2003) demonstrated a synthesis method involving 5-bromo-2-fluoro-3-pyridylboronic acid, showing the diverse synthesis capabilities of related halogenated pyridines (Sutherland & Gallagher, 2003).
Development of Sodium Channel Modulators
- Fray, Gillmore, Glossop, McManus, Moses, Praquin, Reeves, and Thompson (2010) optimized the synthesis of a sodium channel modulator, highlighting the role of similar compounds in developing therapeutic agents (Fray et al., 2010).
Halogen-rich Intermediate Synthesis
- Wu, Porter, Frennesson, and Saulnier (2022) synthesized halogen-rich pyridines using halogen dance reactions, emphasizing the compound's significance in medicinal chemistry research (Wu, Porter, Frennesson, & Saulnier, 2022).
Exhaustive C-Methylation Studies
- Meisters and Mole (1974) researched exhaustive C-methylation of carboxylic acids, showcasing another facet of research applications for similar compounds (Meisters & Mole, 1974).
Safety and Hazards
Propriétés
IUPAC Name |
6-bromo-3-fluoro-5-methylpyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO2/c1-3-2-4(9)5(7(11)12)10-6(3)8/h2H,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDIGGPUFHBKHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1Br)C(=O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1256788-52-9 |
Source


|
| Record name | 6-bromo-3-fluoro-5-methylpyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![butyl 4-[6-chloro-1,1-dioxido-2-(pyrrolidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2359826.png)

![5-(3,4-dimethylphenyl)-1-(4-methylbenzyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2359833.png)
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(4-cyanophenoxy)acetate](/img/structure/B2359834.png)


![N-(5-chloro-2-methoxyphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2359840.png)
![methyl 2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B2359841.png)

![1-Iodo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzene](/img/structure/B2359844.png)
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide](/img/structure/B2359845.png)
![3-{[2-(4-chlorophenyl)ethyl]amino}-1-(4-methoxyphenyl)pyrazin-2(1H)-one](/img/structure/B2359846.png)
